5-Henicosylbenzène-1,3-diol

Vue d'ensemble

Description

Applications De Recherche Scientifique

5-Heneicosylresorcinol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

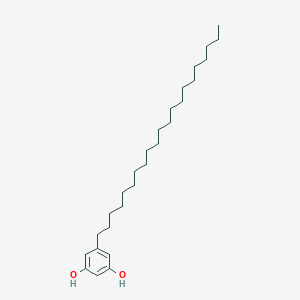

5-Henicosylbenzene-1,3-diol is a type of resorcinol . Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3

Mode of Action

As a resorcinol, it may interact with its targets through the hydroxyl groups on the benzene ring . .

Biochemical Pathways

As a resorcinol, it may be involved in various biochemical reactions, but the exact pathways and their downstream effects need to be investigated further .

Result of Action

As a resorcinol, it may have various effects at the molecular and cellular level, but these effects need to be investigated further .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 5-Hénéicosylrésorcinol implique généralement l'alkylation du résorcinol avec un halogénure d'alkyle à longue chaîne. La réaction est généralement effectuée en présence d'une base forte comme le carbonate de potassium dans un solvant aprotique polaire comme le diméthylsulfoxyde (DMSO). Les conditions de réaction comprennent souvent le chauffage du mélange pour faciliter le processus d'alkylation .

Méthodes de production industrielle : La production industrielle du 5-Hénéicosylrésorcinol peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. De plus, des polymères à empreintes moléculaires (MIP) ont été développés pour l'extraction et la purification sélectives des alkylrésorcinols à partir de sources naturelles .

Analyse Des Réactions Chimiques

Types de réactions : Le 5-Hénéicosylrésorcinol subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle sur le cycle benzénique peuvent être oxydés pour former des quinones.

Réduction : Le composé peut être réduit pour former des dérivés dihydroxy.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : L'halogénation peut être réalisée en utilisant des halogènes comme le chlore ou le brome en présence d'un catalyseur acide de Lewis.

Produits principaux :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydroxy.

Substitution : Résorcinols halogénés et autres dérivés substitués.

4. Applications de la recherche scientifique

Le 5-Hénéicosylrésorcinol a un large éventail d'applications de recherche scientifique :

Industrie : Il est utilisé dans l'industrie alimentaire comme biomarqueur de la présence de produits à base de céréales complètes.

5. Mécanisme d'action

Le mécanisme d'action du 5-Hénéicosylrésorcinol implique son interaction avec diverses cibles moléculaires :

Activité antioxydante : Les groupes hydroxyle sur le cycle benzénique peuvent donner des atomes d'hydrogène pour neutraliser les radicaux libres, réduisant ainsi le stress oxydatif.

Activité antifongique : Le composé inhibe la croissance des champignons en perturbant l'intégrité de la membrane cellulaire et en interférant avec les processus cellulaires essentiels.

Inhibition enzymatique : Il a été démontré que le 5-Hénéicosylrésorcinol inhibe des enzymes telles que l'α-glucosidase, qui est impliquée dans le métabolisme des glucides.

Composés similaires :

- 5-Tricosylrésorcinol

- 5-Pentadécylrésorcinol

- 5-Heptadécylrésorcinol

- 4-Hexylrésorcinol

Comparaison : Le 5-Hénéicosylrésorcinol est unique en raison de sa longueur de chaîne alkyle spécifique, qui influence son activité biologique et sa solubilité. Comparé aux alkylrésorcinols à chaîne plus courte comme le 4-Hexylrésorcinol, le 5-Hénéicosylrésorcinol a des propriétés antifongiques et antioxydantes améliorées en raison de sa chaîne hydrophobe plus longue .

Comparaison Avec Des Composés Similaires

- 5-Tricosylresorcinol

- 5-Pentadecylresorcinol

- 5-Heptadecylresorcinol

- 4-Hexylresorcinol

Comparison: 5-Heneicosylresorcinol is unique due to its specific alkyl chain length, which influences its biological activity and solubility. Compared to shorter-chain alkylresorcinols like 4-Hexylresorcinol, 5-Heneicosylresorcinol has enhanced antifungal and antioxidant properties due to its longer hydrophobic chain .

Activité Biologique

5-Henicosylbenzene-1,3-diol, also known as 5-heneicosyl-1,3-benzenediol, is a compound that belongs to the class of organic compounds known as resorcinols. It is characterized by a benzene ring with hydroxyl groups at the 1 and 3 positions, along with a long-chain alkyl group (heneicosyl) at the 5 position. This unique structure suggests potential biological activities that warrant detailed exploration.

- Chemical Formula : C27H48O2

- Molecular Weight : 404.6688 g/mol

- IUPAC Name : 5-heneicosylbenzene-1,3-diol

- CAS Number : Not available

- Structure : The compound contains a resorcinol moiety and a long-chain fatty alcohol, which may influence its solubility and interaction with biological membranes.

Research indicates that 5-henicosylbenzene-1,3-diol exhibits various biological activities, primarily attributed to its structural characteristics:

- Antioxidant Activity : The presence of hydroxyl groups in resorcinols is often associated with antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways. For instance, they may inhibit leukotriene synthesis or act on pathways involving cytokines.

Pharmacological Potential

Preliminary studies suggest that 5-henicosylbenzene-1,3-diol may have implications in several therapeutic areas:

- Cancer Research : There is emerging evidence that resorcinols can influence cancer cell proliferation and apoptosis. The long-chain alkyl group may enhance membrane penetration and bioactivity.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties due to the antioxidant activity of similar compounds.

Table 1: Summary of Biological Activities

Specific Case Studies

-

Antioxidant and Anti-inflammatory Properties :

A study published in Free Radical Biology and Medicine highlighted the capacity of similar resorcinol derivatives to reduce oxidative stress markers in vitro. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting a dual role in mitigating inflammation while providing antioxidant benefits. -

Cancer Cell Line Studies :

Research conducted on breast cancer cell lines showed that resorcinol derivatives could induce apoptosis and inhibit cell growth through various signaling pathways. This study emphasizes the potential of 5-henicosylbenzene-1,3-diol as a candidate for further investigation in cancer therapeutics. -

Neuroprotection :

Another investigation focused on neuroprotective effects observed in neuronal cultures exposed to oxidative stress. The results indicated that similar compounds could significantly reduce cell death and promote survival signaling pathways.

Propriétés

IUPAC Name |

5-henicosylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22-26(28)24-27(29)23-25/h22-24,28-29H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHLKJLSYHEOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220397 | |

| Record name | 1,3-Benzenediol, 5-heneicosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Heneicosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70110-59-7 | |

| Record name | 5-n-Heneicosylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-heneicosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-heneicosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Heneicosylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Heneicosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.5 - 100.5 °C | |

| Record name | 5-Heneicosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.